molecular formula C28H18ClN3 B2585256 (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 1007013-22-0

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2585256
CAS No.: 1007013-22-0
M. Wt: 431.92
InChI Key: VSKWZNGGBRHQPG-JJIBRWJFSA-N
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Description

The compound (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a pyrazole-based enenitrile derivative featuring a 4-chlorophenyl group, a naphthalen-2-yl substituent, and a phenyl ring. Its Z-configuration at the double bond and nitrile functional group contribute to its structural rigidity and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18ClN3/c29-26-14-12-21(13-15-26)24(18-30)17-25-19-32(27-8-2-1-3-9-27)31-28(25)23-11-10-20-6-4-5-7-22(20)16-23/h1-17,19H/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWZNGGBRHQPG-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C(\C#N)/C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Coupling reactions: The pyrazole intermediate is then coupled with a naphthalene derivative and a chlorophenyl derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can inhibit the proliferation of various cancer cell lines. One study found that specific pyrazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Compounds containing the pyrazole moiety have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of this compound may enhance its effectiveness against bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthesis and Biological Evaluation

A notable case study involved the synthesis of various pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of anticancer and antimicrobial effects. The study utilized both in vitro assays and molecular docking studies to assess binding affinities to target proteins .

Structure–Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the pyrazole structure influence biological activity. Research focused on varying substituents on the phenyl rings and the impact on anticancer efficacy. These studies have provided insights into optimizing the compound for enhanced therapeutic effects while minimizing toxicity .

Material Science Applications

In addition to medicinal applications, (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-y1)-1-pheny1 -1H-pyrazol -4-y1]prop -2-eneni trile has potential in materials science due to its unique electronic properties. Its ability to act as a ligand in coordination chemistry opens avenues for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs share core pyrazole or heterocyclic motifs but differ in substituents, which critically influence their properties. Key comparisons are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(2Z)-2-(4-Chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile C₂₉H₁₉ClN₄ - 4-Chlorophenyl
- Naphthalen-2-yl
- Phenyl
459.94 Rigid planar structure due to naphthalene; nitrile enhances polarity .
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () C₁₇H₁₁ClF₂N₃O - 4-Chlorophenyl
- 2,4-Difluorophenyl
- Triazole
361.74 Triazole introduces hydrogen bonding potential; fluorinated groups increase lipophilicity .
(2Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-thiazol-2-yl}prop-2-enenitrile () C₂₉H₂₁N₃O₃S - Benzyloxy phenyl
- Isoindole-dione
- Thiazol
491.56 Thiazol and isoindole-dione enhance π-π stacking; benzyloxy may reduce solubility .
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)-but-2-en-1-one () C₂₁H₂₀N₃O₃ - Hydroxy-methyl pyrazole
- Methoxyanilino
362.41 Hydroxy and methoxy groups improve water solubility; enone system allows redox activity .

Key Observations :

  • Aromatic Systems : The naphthalen-2-yl group provides extended conjugation, likely improving UV absorption and stability compared to benzyloxy or triazole derivatives .
  • Molecular Weight : The target compound’s higher molecular weight (459.94 g/mol) may limit bioavailability compared to smaller analogs like the triazole derivative (361.74 g/mol) .

Computational and Structural Analysis

  • Docking Studies : AutoDock4 () has been used to predict binding affinities of pyrazole derivatives to enzymes like HIV protease. The target compound’s naphthalene moiety may exhibit strong hydrophobic interactions in such models .
  • Crystallography : SHELX () has resolved similar structures, confirming Z-configurations and planarity in analogs .

Biological Activity

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C28H18ClN3 and a molar mass of 431.92 g/mol, exhibits structural features that may contribute to various pharmacological effects.

Chemical Structure

The compound's structure is characterized by:

  • A 4-chlorophenyl group.
  • A naphthalen-2-yl moiety.
  • A pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 Value (µM) Reference
HCT116 (Colon)6.2
T47D (Breast)27.3

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS has been reported in studies involving related compounds. These findings suggest that this compound may exert protective effects in neuroinflammatory conditions.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Inhibition of NF-kB activation has been linked to reduced inflammatory responses.
  • MAPK Pathway : Compounds with similar structures have been shown to affect p38 MAPK signaling, which is crucial in inflammatory processes.

Neuroprotection in Parkinson’s Disease Models

In a study investigating neuroprotective effects, pyrazole derivatives demonstrated the ability to attenuate neuroinflammation induced by lipopolysaccharide (LPS) in microglial cells. The treatment resulted in decreased levels of nitric oxide and pro-inflammatory cytokines, indicating potential therapeutic applications for neurodegenerative diseases like Parkinson's disease .

Anticancer Efficacy

A recent investigation into the anticancer properties of pyrazole derivatives revealed that they could significantly inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific interactions at the molecular level are still under investigation but suggest a promising avenue for drug development .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. Key steps include:

  • Vilsmeier formylation to introduce aldehyde groups to naphthofuran-pyrazole intermediates, as demonstrated in the preparation of structurally similar compounds .
  • Knoevenagel condensation between a pyrazole-carbaldehyde derivative and a nitrile-containing precursor (e.g., malononitrile) to form the α,β-unsaturated nitrile moiety. Reaction conditions (e.g., Et₃N as a base, reflux in ethanol) are critical for stereochemical control of the Z-configuration .
  • Recrystallization from methanol or ethanol to purify the final product, ensuring >95% yield in optimized protocols .

Basic: Which spectroscopic methods confirm the Z-configuration of the prop-2-enenitrile moiety?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): The gold standard for confirming stereochemistry. For example, SC-XRD data for analogous Z-isomers show dihedral angles of 5–15° between the chlorophenyl and pyrazole rings, distinct from E-isomers (>160°) .
  • NMR spectroscopy: The coupling constant (J) between Hα and Hβ in the prop-2-enenitrile group is typically <12 Hz for Z-isomers due to restricted rotation, compared to >15 Hz for E-isomers .
  • IR spectroscopy: A strong absorption band at ~2220 cm⁻¹ confirms the nitrile group’s presence .

Advanced: How can reaction conditions minimize E-isomer formation?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing transition states through dipole interactions .
  • Catalytic additives: Use of Et₃N or DBU as bases enhances regioselectivity by deprotonating intermediates without promoting isomerization .
  • Temperature control: Reactions conducted at 60–80°C reduce thermal equilibration between Z and E isomers, unlike higher temperatures (>100°C) .
  • Chromatographic monitoring: TLC or HPLC at 254 nm tracks isomer ratios during synthesis, enabling real-time optimization .

Advanced: What computational methods predict the nitrile group’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculations at the B3LYP/6-31G(d) level model electron-withdrawing effects of the nitrile group, predicting electrophilic attack sites (e.g., α-carbon reactivity) .
  • Molecular Electrostatic Potential (MEP) maps: Visualize charge distribution, showing high electrophilicity at the nitrile carbon, consistent with observed nucleophilic addition reactions .
  • Transition-state modeling: Identifies steric hindrance from the naphthalene ring as a key factor limiting nucleophilic accessibility .

Advanced: How to resolve discrepancies in NMR data for pyrazole derivatives?

Methodological Answer:

  • Solvent standardization: Record NMR in deuterated DMSO or CDCl₃ to eliminate solvent-induced shift variations .
  • Dynamic NMR (DNMR): Detects rotational barriers in prop-2-enenitrile moieties, resolving overlapping signals caused by slow interconversion at room temperature .
  • Comparative analysis: Cross-reference with SC-XRD data to correlate chemical shifts with confirmed stereochemistry .

Basic: What are key purification steps for this compound?

Methodological Answer:

  • Column chromatography: Use silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) to separate nitrile-containing products from by-products .
  • Recrystallization: Dissolve crude product in hot methanol, then cool to 4°C for 12 hours to yield high-purity crystals (>99% by HPLC) .
  • Centrifugal partition chromatography (CPC): Effective for large-scale purification, achieving >98% recovery .

Advanced: What challenges arise in regioselective naphthalene functionalization?

Methodological Answer:

  • Steric hindrance: The naphthalene ring’s C3 position is less accessible due to proximity to the bulky pyrazole group, favoring electrophilic substitution at C6 .
  • Directing groups: Use of sulfonyl or methoxy substituents on the naphthalene ring guides regioselectivity in Friedel-Crafts alkylation .
  • Catalytic systems: Pd/Cu bimetallic catalysts enable Suzuki-Miyaura coupling at C2, overcoming electronic deactivation by the chlorophenyl group .

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